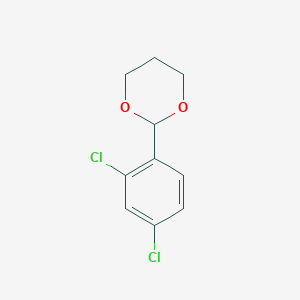![molecular formula C9H15NO5 B14732762 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate CAS No. 5338-38-5](/img/structure/B14732762.png)
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is an organic compound with the molecular formula C13H19NO9 It is characterized by the presence of multiple acetoxy groups, which are derivatives of acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate typically involves the esterification of appropriate precursors. One common method includes the reaction of 2-(acetyloxy)ethylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and the corresponding amine.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding amine.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetoxy groups into molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetyloxy)-3-amino-1-[1,2-di(acetyloxy)ethyl]-3-oxopropyl acetate: Similar structure with additional acetoxy groups.
Acetylsalicylic acid (Aspirin): Contains acetoxy groups and is used for its anti-inflammatory properties.
Acetylcysteine: Contains acetyl groups and is used as a mucolytic agent.
Uniqueness
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is unique due to its specific arrangement of acetoxy groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
5338-38-5 |
|---|---|
Fórmula molecular |
C9H15NO5 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(2-acetyloxypropanoylamino)ethyl acetate |
InChI |
InChI=1S/C9H15NO5/c1-6(15-8(3)12)9(13)10-4-5-14-7(2)11/h6H,4-5H2,1-3H3,(H,10,13) |
Clave InChI |
DEXQGIUQHTYBPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCOC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




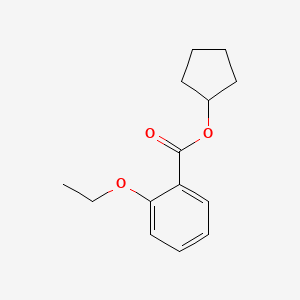


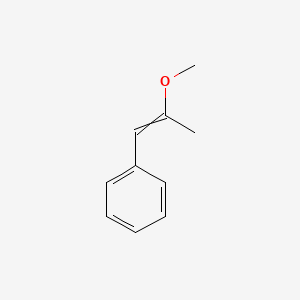
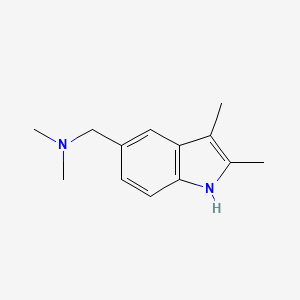
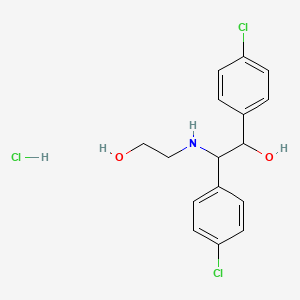
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

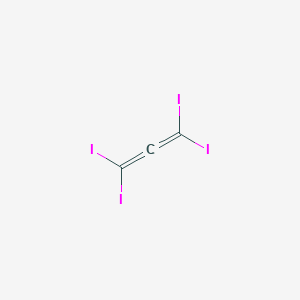
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
